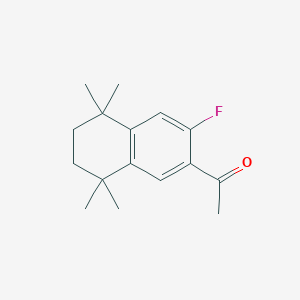

1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

Descripción

Propiedades

IUPAC Name |

1-(3-fluoro-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FO/c1-10(18)11-8-12-13(9-14(11)17)16(4,5)7-6-15(12,2)3/h8-9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUHBZDFJKSUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1F)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280548 | |

| Record name | MLS002638549 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27452-16-0 | |

| Record name | MLS002638549 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002638549 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Formation of Tetrahydronaphthalene Framework

The tetrahydronaphthalene backbone is synthesized via alkylation:

- Reagents : Benzene is alkylated using 2,5-dichloro-2,5-dimethylhexane in the presence of aluminum chloride (AlCl₃) as a catalyst.

- Conditions : The reaction is carried out in dichloromethane as the solvent.

- Yield : This step produces 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene with a yield of approximately 48%.

Step 2: Acetylation

The intermediate tetrahydronaphthalene derivative undergoes acetylation:

Step 3: Fluorination

The fluorine atom is introduced at the desired position on the naphthalene ring:

- Reagents and Conditions : Specific fluorinating agents and controlled reaction conditions are required to ensure selective fluorination at position 3.

- Outcome : The final product is 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone , which retains its structural integrity due to careful handling during this step.

Experimental Details

Below are experimental conditions for synthesis:

| Step | Reagents | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Tetrahydronaphthalene formation | Benzene + 2,5-Dichloro-2,5-dimethylhexane | Dichloromethane | AlCl₃ | Room Temp | 48 |

| Acetylation | Acetyl chloride | Dichloromethane | AlCl₃ | Room Temp | High |

| Fluorination | Fluorinating agent | Controlled | - | - | - |

Alternative Methods

Other methods for synthesizing similar compounds involve:

- Using different alkylating agents or solvents to modify the naphthalene framework.

- Employing advanced techniques like microwave-assisted synthesis for faster reaction times.

Notes on Purification

After synthesis:

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amino or thio derivatives.

Aplicaciones Científicas De Investigación

The compound 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone , also known by its CAS number 27452-16-0, is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, agrochemistry, and materials science.

Medicinal Chemistry

- Drug Development : The structural characteristics of this compound suggest potential applications in drug discovery. Its unique fluorinated structure may enhance bioactivity and pharmacokinetic properties compared to non-fluorinated analogs. Research indicates that fluorinated compounds often exhibit improved metabolic stability and bioavailability .

- Anticancer Research : Preliminary studies have indicated that derivatives of this compound could exhibit anticancer properties. The presence of the tetrahydronaphthalene moiety is associated with various biological activities, including anti-inflammatory and anticancer effects . Further investigations could focus on synthesizing analogs and evaluating their efficacy against specific cancer cell lines.

Agrochemistry

- Pesticide Development : The compound's structural features may allow it to function as a novel pesticide or herbicide. The increasing demand for eco-friendly agricultural solutions has prompted research into botanical pesticides derived from natural compounds . The bioactive properties of similar naphthalene derivatives have shown promise in pest management strategies.

- Biocontrol Agents : Research has demonstrated that certain naphthalene derivatives can act as biocontrol agents against plant pathogens. The exploration of this compound's efficacy against specific pests and diseases in crops could lead to its development as a sustainable agricultural product .

Materials Science

- Polymer Chemistry : The incorporation of fluorinated compounds into polymers can enhance their thermal stability and chemical resistance. This compound may serve as a monomer or additive in the synthesis of advanced materials with tailored properties for specific applications in coatings or composites .

- Nanotechnology : Due to its unique molecular structure, this compound could be explored for use in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms is an area of active research .

Case Study 1: Anticancer Activity

A study focusing on the synthesis of fluorinated naphthalene derivatives reported promising results in inhibiting the growth of cancer cells through apoptosis induction mechanisms. The study highlighted the potential of these compounds in targeting cancer cells while minimizing effects on normal cells .

Case Study 2: Pesticidal Efficacy

In experiments assessing the toxicity of various naphthalene derivatives against agricultural pests, one derivative exhibited significant mortality rates at lower concentrations compared to traditional pesticides. This suggests that compounds like this compound could be developed into effective botanical pesticides .

Case Study 3: Polymer Applications

Research into the incorporation of fluorinated naphthalene structures into polymer matrices demonstrated improved mechanical properties and thermal stability. This finding supports further exploration into its use for high-performance materials in various industrial applications .

Mecanismo De Acción

The mechanism by which 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to certain receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituents at the 3-position of the tetrahydronaphthalene ring. Key comparisons include:

Key Observations :

- Fluorine vs.

- Fluorine vs. Ethyl : The ethyl group increases molecular weight (258.40 vs. 230.35 g/mol) and lipophilicity (logP ~4.2 vs. ~3.8), making the ethyl analog more suitable for fragrance applications .

Physicochemical Properties

| Property | 1-(3-Fluoro-...)ethanone | 1-(3-Ethyl-...)ethanone | 1-(3-Methoxy-...)ethanone |

|---|---|---|---|

| Molecular Weight (g/mol) | 244.30 | 258.40 | 260.37 |

| logP (Predicted) | ~3.5 | ~4.2 | ~2.8 |

| Solubility (Water) | Low (<1 mg/L) | Very low (1.2e-5 g/L) | Moderate (~10 mg/L) |

| Melting Point (°C) | Not reported | 88-29-9 (Lit. MP: ~95) | Not reported |

Notes:

Q & A

Q. What are the optimal synthetic routes for 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation of a pre-functionalized tetrahydronaphthalene scaffold. Key steps include:

- Fluorination : Introduce fluorine at the 3-position via electrophilic aromatic substitution (EAS) using Selectfluor® or analogous reagents under anhydrous conditions .

- Methylation : Install methyl groups at the 5,5,8,8-positions through alkylation with methyl iodide or dimethyl sulfate in the presence of Lewis acids (e.g., AlCl₃) .

- Ketone Formation : Acetylation via Friedel-Crafts acylation with acetyl chloride, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Validation : Confirm regiochemistry via ¹H/¹³C NMR and mass spectrometry. Monitor reaction progress using TLC (Rf ~0.4 in hexane:EtOAc 8:2) .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

Methodological Answer:

- Solubility : Use shake-flask method with UV-Vis spectroscopy. For hydrophobic analogs (e.g., AETT), aqueous solubility is extremely low (~1.2 × 10⁻⁵ g/L at 25°C). Surfactant-augmented systems (e.g., 6% PEG-20 oleyl ether) improve dissolution for in vitro assays .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV analysis. Monitor degradation products (e.g., de-fluorination or oxidation) using high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies methyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 6.8–7.2 ppm), and ketone carbonyl (δ 207–210 ppm in ¹³C NMR) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ at m/z 290.2 (calculated for C₁₇H₂₂FO).

- X-ray Crystallography : Resolve stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How does fluorination at the 3-position influence biological activity compared to ethyl or methoxy analogs?

Methodological Answer: Fluorine’s electronegativity and small size enhance binding affinity to hydrophobic pockets in targets like retinoid X receptors (RXRs). Comparative studies show:

- RXR Agonism : Fluorinated derivatives exhibit higher selectivity over ethyl/methoxy analogs (IC₅₀ ~50 nM vs. >100 nM) due to reduced steric hindrance .

- Metabolic Stability : Fluorine reduces cytochrome P450-mediated oxidation, improving half-life in hepatic microsomal assays (t₁/₂ > 120 min vs. 60 min for ethyl analogs) .

Experimental Design : Use radioligand binding assays (³H-9-cis-retinoic acid displacement) and reporter gene assays (RXR-responsive luciferase constructs) .

Q. How can researchers resolve discrepancies between in vitro and in vivo permeability data for this compound?

Methodological Answer: Discrepancies arise from poor aqueous solubility and skin barrier interactions. Mitigation strategies include:

- Receptor Fluid Optimization : Replace saline with 6% PEG-20 oleyl ether to mimic in vivo lipid dynamics, improving in vitro permeation by 73% .

- Skin Integrity Tests : Measure transepidermal water loss (TEWL) post-experiment; values >10 g/m²/h indicate barrier damage .

Data Analysis : Use Franz diffusion cells with rat skin; compare flux (Jmax) and lag time (tₗ) between in vitro and in vivo models .

Q. What computational approaches predict the compound’s odorant properties based on structural analogs?

Methodological Answer:

- QSAR Modeling : Train models using odor descriptors (e.g., musk, woody) from analogs like versalide (MSTR odor quality). Fluorine’s electron-withdrawing effect reduces musk intensity compared to ethyl substituents .

- Docking Studies : Simulate binding to olfactory receptors (e.g., OR5AN1) using AutoDock Vina. Fluorine’s polarity disrupts hydrophobic interactions critical for musk perception .

Validation : Compare predicted odor profiles with GC-olfactometry data from human panelists .

Q. How can researchers design derivatives to enhance RXR subtype selectivity?

Methodological Answer:

- Substituent Screening : Replace the 3-fluoro group with bulkier groups (e.g., isopropyl) to sterically block non-target RXR subtypes.

- Pharmacophore Modeling : Identify critical H-bond acceptors (e.g., ketone oxygen) and hydrophobic regions using Schrödinger’s Phase .

Experimental Validation : Synthesize derivatives and test using RXRα/RXRβ/RXRγ co-crystallization and TR-FRET competitive binding assays .

Q. What strategies address contradictory data on the compound’s pro-apoptotic effects in leukemia cells?

Methodological Answer: Contradictions may stem from cell line variability (e.g., HL-60 vs. K562) or assay conditions. Resolve via:

- Dose-Response Curves : Test concentrations from 1 nM–100 µM; fluorinated analogs show biphasic effects (apoptosis at 10 µM, necrosis >50 µM) .

- Pathway Analysis : Use RNA-seq to compare RXR-dependent gene expression (e.g., BCL2 suppression) across cell lines .

Controls : Include RXR knockout models to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.